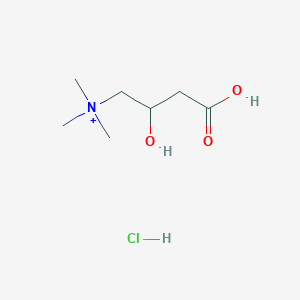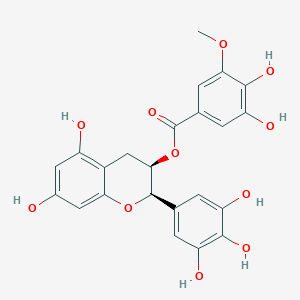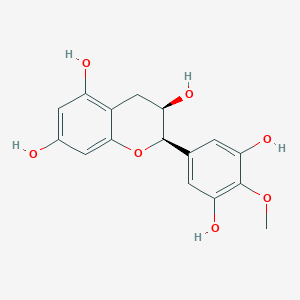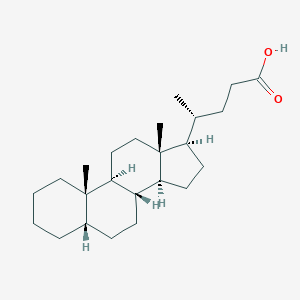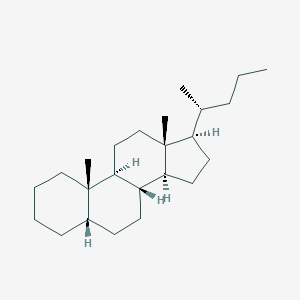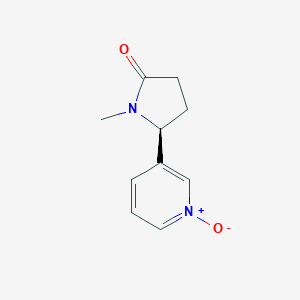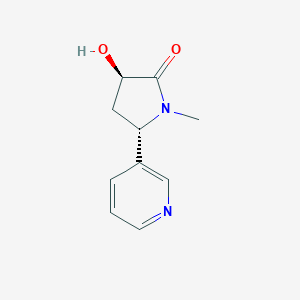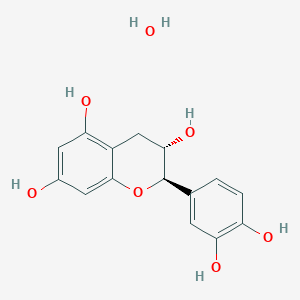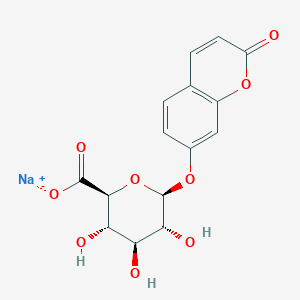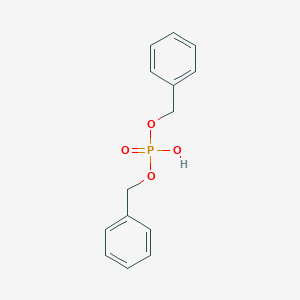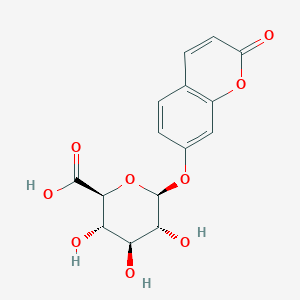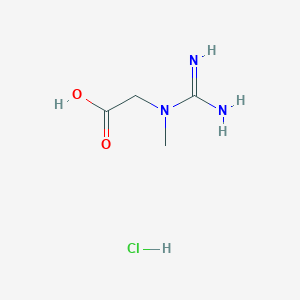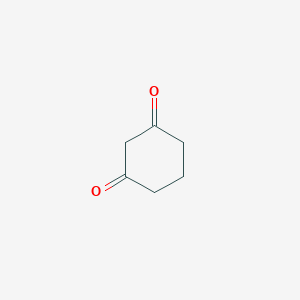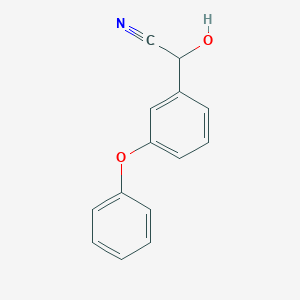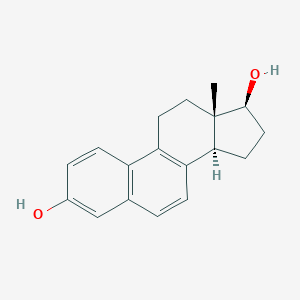
Estra-1,3,5,7,9-pentaene-3,17beta-diol
Overview
Description
Estra-1,3,5,7,9-pentaene-3,17beta-diol, also known as 17β-Equilenin, is a chemical compound with the molecular formula C18H20O2 . It is the 17β-metabolite of Equilin .
Molecular Structure Analysis
The molecular structure of Estra-1,3,5,7,9-pentaene-3,17beta-diol consists of 18 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms, giving it a molecular weight of 268.3502 .Physical And Chemical Properties Analysis
Estra-1,3,5,7,9-pentaene-3,17beta-diol has a melting point of 214-216°C and a boiling point of 350.53°C . It has a density of 1.1199 (rough estimate) and a refractive index of 1.4800 (estimate) . It is slightly soluble in Dioxane, DMSO, and Methanol .Scientific Research Applications
Application 1: Binding to Human Serum Albumin
- Summary of Application : The compound 3-Ferrocenyl-estra-1,3,5 (10)-triene-17-one, which is related to Estra-1,3,5,7,9-pentaene-3,17beta-diol, has been studied for its binding to human serum albumin .
- Methods of Application : The study involved synthesis, crystal structure analysis, Hirshfeld surface analysis, DFT studies, fluorescence quenching, and in silico docking studies .
- Results : The study found that human serum albumin forms a complex with the compound via a static mechanism dominated by van der Waals interactions and hydrogen bonding interactions .
Application 2: Protection Against Oxidative Damage
- Summary of Application : Estra-1,3,5(10)-triene-3,17 β-diol (β-E), a component of the aqueous extract of bark of Terminalia arjuna, has been studied for its antioxidant efficacy against Cu-ascorbate induced oxidative stress in isolated goat liver mitochondria .
- Methods of Application : The study involved incubating goat liver mitochondria with Cu-ascorbate and different concentrations of β-E at pH 7.4 and 37°C for 60 minutes .
- Results : The study found that β-E possesses a significant antioxidant potential and provides protection to mitochondria against Cu-ascorbate induced oxidative damage .
Application 3: Understanding Hormonal Compositions and Metabolic Pathways in Horses
- Summary of Application : Derivatives of equilenin, including estra-1,3,5,7,9-pentaen-17-one, were found to be excreted in the urine of horses . This finding contributes to the understanding of hormonal compositions and metabolic pathways in horses .
- Methods of Application : The study likely involved the collection and analysis of horse urine samples . The specific methods of application or experimental procedures are not detailed in the source .
- Results : The detection of estra-1,3,5,7,9-pentaen-17-one in horse urine provides insights into the hormonal compositions and metabolic pathways in horses .
Application 4: Component of the Aqueous Extract of Bark of Terminalia Arjuna
- Summary of Application : Estra-1,3,5(10)-triene-3,17 β-diol (β-E) was identified as a component of the aqueous extract of bark of Terminalia arjuna . This compound has been studied for its antioxidant efficacy .
- Methods of Application : The study involved the extraction of β-E from the bark of Terminalia arjuna and testing its antioxidant efficacy against Cu-ascorbate induced oxidative stress in isolated goat liver mitochondria .
- Results : The study found that β-E possesses a significant antioxidant potential and provides protection to mitochondria against Cu-ascorbate induced oxidative damage .
Application 5: Biological Activity and Structural Diversity of Steroids
- Summary of Application : Estra-1,3,5,7,9-pentaen-17-one, a derivative of equilenin, has been studied for its biological activity and structural diversity . This compound contributes to the understanding of hormonal compositions and metabolic pathways .
- Methods of Application : The study likely involved the synthesis and analysis of the compound . The specific methods of application or experimental procedures are not detailed in the source .
- Results : The detection of estra-1,3,5,7,9-pentaen-17-one provides valuable insights that can contribute to advancements in both theoretical understanding and applied research .
Application 6: Component of the Aqueous Extract of Bark of Terminalia Arjuna
- Summary of Application : Estra-1,3,5(10)-triene-3,17 β-diol (β-E) was identified as a component of the aqueous extract of bark of Terminalia arjuna . This compound has been studied for its antioxidant efficacy .
- Methods of Application : The study involved the extraction of β-E from the bark of Terminalia arjuna and testing its antioxidant efficacy against Cu-ascorbate induced oxidative stress in isolated goat liver mitochondria .
- Results : The study found that β-E possesses a significant antioxidant potential and provides protection to mitochondria against Cu-ascorbate induced oxidative damage .
Safety And Hazards
Estra-1,3,5,7,9-pentaene-3,17beta-diol is classified as a dangerous substance according to the Globally Harmonized System (GHS). The hazard statements include H350 (May cause cancer), H372 (Causes damage to organs through prolonged or repeated exposure), and H360FD (May damage fertility or the unborn child) .
properties
IUPAC Name |
(13S,14S,17S)-13-methyl-11,12,14,15,16,17-hexahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,16-17,19-20H,6-9H2,1H3/t16-,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWZPRVUQHMJFF-BZSNNMDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C(C1CCC2O)C=CC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3=C([C@@H]1CC[C@@H]2O)C=CC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40931405 | |
| Record name | beta-Dihydroequilenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40931405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Estra-1,3,5,7,9-pentaene-3,17beta-diol | |
CAS RN |
1423-97-8 | |
| Record name | β-Dihydroequilenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 17-Dihydroequilenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001423978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Dihydroequilenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40931405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Estra-1,3,5,7,9-pentaene-3,17β-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.396 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



